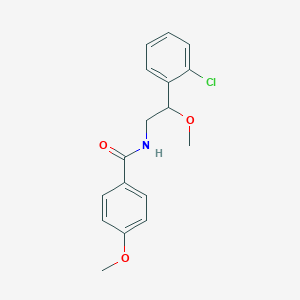

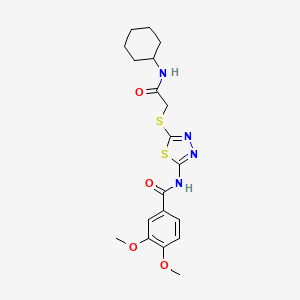

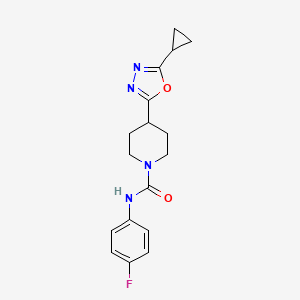

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 926255-10-9 . It has a molecular weight of 261.32 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can be represented by the Inchi Code: 1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 261.32 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid plays a role in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research and development. For instance, it's involved in the creation of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, used as achiral and chiral building blocks in heterocyclic amino acids synthesis. These compounds are essential for drug design due to their potential biological activities (Matulevičiūtė et al., 2021).

Anticancer Agent Development

The compound has implications in cancer treatment research, particularly as part of the structure of Aurora kinase inhibitors. These inhibitors play a significant role in controlling cell division, and their modulation can be vital in cancer therapy strategies (ロバート ヘンリー,ジェームズ, 2006).

Organic Synthesis and Chemical Reactions

In organic chemistry, 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is involved in various synthetic processes and reactions. For example, it participates in reactions leading to the formation of isoxazolino-pyridinium cations and their derivatives, which have applications in the development of novel organic compounds with potential pharmaceutical applications (Eisenthal et al., 1967).

Sulphur-Nitrogen Heterocycle Synthesis

The compound is also used in the synthesis of sulphur–nitrogen heterocycles, showcasing its versatility in creating a wide range of chemical structures. These heterocycles are essential in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties and biological activities (Bryce, 1984).

Enzyme Inhibition Studies

It serves as a scaffold in the design of enzyme inhibitors, such as butyrylcholinesterase inhibitors. These inhibitors are crucial in researching treatments for diseases like Alzheimer's, where enzyme regulation can play a therapeutic role (Khalid et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLNQZUVLMNZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)